molecular formula C13H15NO3 B1429316 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde CAS No. 1383626-33-2

5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde

Cat. No.: B1429316
CAS No.: 1383626-33-2
M. Wt: 233.26 g/mol
InChI Key: RANKINGQXIOYAN-UHFFFAOYSA-N
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Description

5-Methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 5-position, a methoxyethyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of 5-methoxyindole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methoxyethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

    Reduction: 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-methanol

    Substitution: Depending on the nucleophile used, various substituted indole derivatives can be formed.

Scientific Research Applications

5-Methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, in cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole-3-carbaldehyde: Lacks the methoxyethyl group at the 1-position.

    1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde: Lacks the methoxy group at the 5-position.

    5-Methoxy-1H-indole-3-carbaldehyde: Lacks both the methoxyethyl group at the 1-position and the methoxy group at the 5-position.

Uniqueness

5-Methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the methoxy and methoxyethyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methoxy-1-(2-methoxyethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-6-5-14-8-10(9-15)12-7-11(17-2)3-4-13(12)14/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANKINGQXIOYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=C1C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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